![molecular formula C21H23N5O2 B2486076 [4-(3-metoxifenil)piperazin-1-il][1-(4-metilfenil)-1H-1,2,3-triazol-4-il]metanona CAS No. 1326860-96-1](/img/structure/B2486076.png)

[4-(3-metoxifenil)piperazin-1-il][1-(4-metilfenil)-1H-1,2,3-triazol-4-il]metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

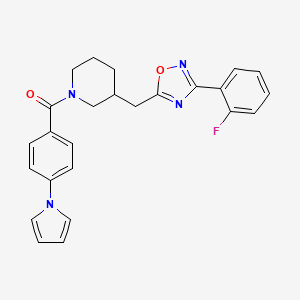

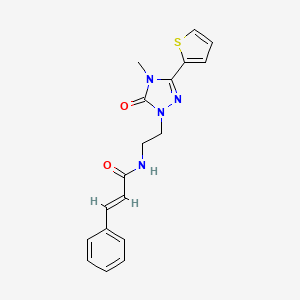

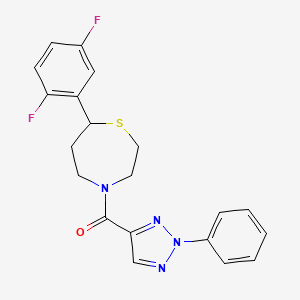

[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.

BenchChem offers high-quality [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Las piperazinas, como nuestro compuesto, son esenciales en el desarrollo de fármacos debido a sus propiedades farmacológicas. La presencia de átomos de nitrógeno en el anillo de piperazina aumenta la solubilidad en agua y la biodisponibilidad, lo que las convierte en andamios valiosos para el diseño de agentes terapéuticos .

- Los investigadores pueden explorar el potencial de este compuesto como una estructura principal para nuevos fármacos dirigidos a enfermedades específicas. Sus características químicas únicas pueden contribuir al desarrollo de agentes antiproliferativos contra varios tumores .

- El compuesto se ha sintetizado y caracterizado utilizando técnicas espectroscópicas (XRD, FT-IR, FT-Ra y RMN). Los cálculos teóricos (método DFT) corroboran los resultados experimentales, proporcionando información sobre sus parámetros geométricos y datos espectroscópicos .

- Investigar las propiedades electrónicas (MEP, funciones de Fukuki, análisis de carga), el comportamiento óptico no lineal y las propiedades termodinámicas (capacidad calorífica, entropía, cambio de entalpía, energía libre de Gibbs) arroja luz sobre su comportamiento .

- El compuesto exhibe excelentes propiedades ópticas no lineales, con un valor de primera hiperpolarizabilidad significativamente más alto que el de la urea (utilizada para comparación). Esta propiedad lo hace prometedor para aplicaciones ópticas .

- Los estudios de acoplamiento molecular respaldan los resultados experimentales, lo que ayuda a comprender sus interacciones con los objetivos biológicos .

- La caracterización estructural adicional utilizando técnicas avanzadas (por ejemplo, HRMS, RMN) puede mejorar nuestra comprensión de sus propiedades .

- Se han investigado análogos relacionados de piperazina por su afinidad y selectividad hacia receptores específicos. Este compuesto podría explorarse como un posible radioligando PET para estudios de imagenología .

Descubrimiento de fármacos y química medicinal

Química computacional y estudios teóricos

Propiedades ópticas no lineales

Actividad antimicrobiana y acoplamiento molecular

Síntesis química y caracterización

Desarrollo de radioligandos PET

En resumen, las propiedades multifacéticas de este compuesto lo convierten en un tema fascinante para la exploración científica, abarcando el descubrimiento de fármacos, estudios computacionales, aplicaciones ópticas e investigación antimicrobiana. Los investigadores pueden continuar investigando su potencial en diversos campos. 🌟

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are often associated with a wide range of pharmacological properties . They are considered to be the core of different therapeutic drug designs .

Mode of Action

It is known that piperazine derivatives can inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

It is known that piperazines can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .

Pharmacokinetics

Nitrogen regions in the structures of drug-like molecules, such as this compound, increase their solubility in water and have an important effect on bioavailability .

Result of Action

It is known that piperazine derivatives can have antimicrobial activity .

Action Environment

It is known that the change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .

Propiedades

IUPAC Name |

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-16-6-8-17(9-7-16)26-15-20(22-23-26)21(27)25-12-10-24(11-13-25)18-4-3-5-19(14-18)28-2/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBMWZHKMUGBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)

![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}furan-2-carboxamide](/img/structure/B2486004.png)

![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)

![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)

![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)

![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)

![N-(2-phenylethyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2486015.png)